Product packaging for 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea(Cat. No.:CAS No. 13208-58-7)

1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea

Cat. No.: B2736325
CAS No.: 13208-58-7
M. Wt: 247.68
InChI Key: KATKJPXWRKSTEY-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea (CAS 13208-58-7) is a chemical compound with the molecular formula C₁₂H₁₀ClN₃O and a molecular weight of 247.68 g/mol . It features a diaryl urea core structure, a pharmacophore of significant interest in medicinal chemistry and drug discovery. Compounds containing the pyridine-urea scaffold, such as this one, are actively investigated as potential anticancer agents . Research indicates that structurally related pyridine-urea derivatives can function as potent inhibitors of key oncogenic targets. For instance, some analogues have demonstrated promising in vitro anti-proliferative activity against human breast cancer cell lines, with certain compounds showing efficacy superior to reference drugs like doxorubicin . The mechanism of action for these related compounds often involves the inhibition of kinase enzymes, such as VEGFR-2, which play a critical role in angiogenesis and tumor growth . Furthermore, the diaryl urea moiety is a key structural component in several approved kinase inhibitor drugs (e.g., Sorafenib and Regorafenib) and is known for its ability to form crucial hydrogen bond interactions with enzyme targets . This makes urea derivatives valuable for developing inhibitors for enzymes like BRAF, a key component in the MAPK signaling pathway . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN3O B2736325 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea CAS No. 13208-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATKJPXWRKSTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330162
Record name 1-(4-chlorophenyl)-3-pyridin-2-ylurea
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URL https://comptox.epa.gov/dashboard/DTXSID101330162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204187
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13208-58-7
Record name 1-(4-chlorophenyl)-3-pyridin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)-N'-(2-PYRIDINYL)UREA
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Historical Context and Initial Significance in Chemical Synthesis Research

While specific historical records detailing the initial synthesis of 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea are not extensively documented in seminal literature, its origins can be understood within the broader history of unsymmetrical diarylurea synthesis. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is considered a foundational moment in organic chemistry. nih.gov Since then, the development of methods to create more complex urea derivatives has been a continuous area of research. nih.gov

Historically, the most traditional method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. mdpi.comnih.gov This process would entail reacting 2-aminopyridine (B139424) with 4-chlorophenyl isocyanate. The isocyanate itself is typically generated from the corresponding aniline (B41778) using phosgene (B1210022) or a safer equivalent like triphosgene (B27547) or N,N′-carbonyldiimidazole (CDI). nih.govmdpi.com These methods, while effective, often involve hazardous reagents and can be challenging for preparing specific unsymmetrical ureas due to the potential for side reactions. nih.govmdpi.com

Over the years, advancements in synthetic methodology have provided alternative routes. These include palladium-catalyzed cross-coupling reactions and other innovative approaches that circumvent the need for toxic reagents and offer greater control over the final product. nih.gov The initial significance of synthesizing compounds like this compound in academic research was primarily to expand the chemical space and to create libraries of novel compounds for biological screening. The focus was on developing robust and versatile synthetic methods applicable to a wide range of starting materials.

Traditional Synthesis Methods for Unsymmetrical Diarylureas

Method Reagents Advantages Disadvantages
Isocyanate Reaction Amine, Isocyanate Well-established, versatile Isocyanates can be hazardous to handle
Phosgene/Equivalents Amine, Phosgene/Triphosgene/CDI Generates isocyanate in situ Phosgene is highly toxic

Current Research Landscape and Academic Relevance of Diarylureas

Diarylureas are recognized as a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in biologically active compounds. encyclopedia.pub This has led to a surge in academic research focusing on this class of molecules. A significant area of interest is their application as anticancer agents. nih.gov Many diarylurea derivatives function as kinase inhibitors, which are crucial for regulating cell signaling pathways implicated in cancer development. nih.govnih.gov

The academic relevance of diarylureas extends beyond oncology. Research has demonstrated their potential as:

Antimicrobial agents: Showing activity against various bacteria and fungi.

Antiviral agents: Investigated for their ability to inhibit viral replication.

Anti-inflammatory agents: Modulating inflammatory pathways in the body.

Antimalarial and Antithrombotic agents: Exhibiting a broad range of therapeutic possibilities. encyclopedia.pub

The specific compound, 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea, has been identified as having potential applications in the pharmaceutical industry due to its possible anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Its structure is a valuable starting point for medicinal chemists to design and synthesize new derivatives with enhanced potency and selectivity for specific biological targets. nih.govmdpi.com

Prominent Diarylurea-Based Kinase Inhibitors

Compound Target Kinases Therapeutic Application
Sorafenib RAF, VEGFR, PDGFR Advanced renal cell carcinoma, hepatocellular carcinoma
Regorafenib VEGFR, TIE2, KIT, RET, RAF Metastatic colorectal cancer, gastrointestinal stromal tumors
Linifanib VEGFR, PDGFR Under investigation for various cancers

Research Gaps and Opportunities in Urea Based Compounds

Conventional Synthetic Routes to 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea and Related Analogs

Conventional methods for synthesizing unsymmetrical ureas like this compound are well-established, primarily relying on direct urea formation and multi-step strategies involving stable intermediates.

Direct Urea Formation Reactions (e.g., via condensation of isocyanates with amines)

The most classical and widely employed method for the synthesis of urea derivatives is the reaction of an isocyanate with an amine. nih.gov In the case of this compound, this is typically achieved by the condensation of 4-chlorophenyl isocyanate with 2-aminopyridine (B139424). The isocyanate, a reactive intermediate, readily undergoes nucleophilic attack by the amino group of the pyridine (B92270), forming the urea linkage.

Alternatively, the urea can be formed in situ from the constituent amines (4-chloroaniline and 2-aminopyridine) using phosgene (B1210022) or a safer phosgene equivalent. nih.gov Reagents such as triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI) serve as carbonyl sources. The reaction generally proceeds by first activating one of the amines with the carbonyl source to form a reactive intermediate (an isocyanate or a carbamoyl-imidazole), which then reacts with the second amine to yield the final product. nih.govmdpi.com For example, reacting 4-chloroaniline (B138754) with triphosgene generates the 4-chlorophenyl isocyanate, which can then be treated with 2-aminopyridine. mdpi.com

Table 1: Comparison of Direct Urea Formation Reagents

Reagent Intermediate Advantages Disadvantages
Pre-formed Isocyanate None (Isocyanate is the starting material) High reactivity, often good yields Isocyanates can be hazardous and moisture-sensitive
Phosgene/Triphosgene Isocyanate Readily available, effective Highly toxic and hazardous, requires careful handling

Multi-step Synthetic Strategies

Multi-step strategies offer an alternative to the direct use of highly reactive or hazardous reagents like isocyanates and phosgene. A common approach involves the formation of a stable carbamate (B1207046) intermediate. google.com This two-step synthesis first involves the reaction of an amine with a chloroformate, such as phenyl chloroformate, to produce a stable aryl carbamate. mdpi.com

For the synthesis of this compound, 4-chloroaniline can be reacted with phenyl chloroformate in the presence of a base to form phenyl N-(4-chlorophenyl)carbamate. This isolated and purified intermediate is then reacted with 2-aminopyridine in a separate step. The reaction, often requiring heat, proceeds via nucleophilic substitution at the carbonyl carbon, displacing phenol (B47542) to form the desired urea. mdpi.comgoogle.com While this method avoids handling unstable isocyanates, a significant drawback can be the difficulty in removing the phenol byproduct, especially in large-scale syntheses. google.com

Advanced Synthetic Approaches and Catalytic Methods

To overcome the limitations of conventional methods, advanced synthetic strategies focusing on transition-metal catalysis and green chemistry principles have been explored for the synthesis of ureas and related nitrogen-containing heterocycles.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed reactions)

Transition metals, particularly palladium, are highly effective catalysts for forming carbon-nitrogen bonds. mdpi.com Palladium-catalyzed reactions can be applied to urea synthesis through methods like carbonylative coupling. This approach can theoretically construct the urea molecule by coupling an aryl halide (e.g., 1-chloro-4-iodobenzene), an amine (2-aminopyridine), and a source of carbon monoxide in a single step. These reactions offer a powerful alternative to traditional methods, though they require careful control of reaction conditions and catalyst systems. mdpi.com

Copper-catalyzed reactions have also been utilized in the synthesis of related nitrogenous compounds, such as imidazopyridines, starting from 2-aminopyridines. beilstein-journals.org The principles of these C-N coupling reactions could be adapted for urea synthesis, providing pathways that may offer different substrate scopes or milder reaction conditions compared to palladium catalysis.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, avoid hazardous substances, and improve energy efficiency. A key aspect is the replacement of toxic reagents like phosgene with safer alternatives. Novel carbonyl sources, such as phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, have been developed as stable, easy-to-handle substitutes for synthesizing ureas under mild conditions. organic-chemistry.org

Other green approaches focus on the reaction conditions. The development of solvent-free reactions, for instance using grinding techniques, can significantly reduce the use of volatile organic compounds. mdpi.com Furthermore, the use of microwave irradiation can dramatically shorten reaction times and improve yields. Recent studies on the synthesis of related 2-pyridyl ureas have highlighted protocols that avoid toxic reagents and utilize acid catalysis, sometimes under solvent-free conditions, aligning with green chemistry goals. mdpi.com The choice of solvent is also critical, with a preference for environmentally benign options like ethanol (B145695) or water over chlorinated solvents.

Synthetic Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing costs and environmental impact.

In conventional routes, optimization often focuses on the choice of base, solvent, reaction temperature, and reaction time. For instance, in the direct condensation of 4-chlorophenyl isocyanate with 2-aminopyridine, screening different aprotic solvents and controlling the temperature can prevent side reactions and improve the yield. In the multi-step carbamate strategy, effective removal of the phenol byproduct can be critical for driving the reaction to completion and achieving a high isolated yield. google.com

For catalytic methods, optimization is more complex, involving the screening of various components of the catalytic system.

Table 2: Parameters for Catalytic Reaction Optimization

Parameter Description Goal
Metal Precursor The source of the transition metal (e.g., Pd(OAc)₂, CuI). Identify the most active and stable metal source.
Ligand A molecule that coordinates to the metal center, influencing its reactivity and selectivity. Find a ligand that promotes the desired bond formation and stabilizes the catalyst.
Base A reagent used to neutralize acidic byproducts or facilitate catalyst turnover. Select a base with appropriate strength that does not interfere with the reaction.
Solvent The medium in which the reaction is conducted. Choose a solvent that ensures solubility of reactants and compatibility with the catalyst.

| Temperature & Pressure | Physical conditions of the reaction. | Determine the optimal conditions for reaction rate and selectivity, especially for gas-phase reactants like CO. |

By systematically varying these parameters, researchers can identify the optimal conditions for synthesizing this compound, leading to higher efficiency and making the process more viable for larger-scale production.

Solvent Selection and Temperature Control

The choice of solvent is critical in the synthesis of heteroaryl-substituted ureas, as it affects reactant solubility and reaction kinetics. Dimethyl sulfoxide (B87167) (DMSO) is a frequently employed solvent, particularly for reactions involving heteroaryl amines and isocyanates or their precursors. google.com Syntheses are often conducted at elevated temperatures, typically ranging from 55°C to 90°C, to drive the reaction to completion. google.com Other solvents such as 1,2-dichloroethane (B1671644) (DCE) have also been utilized, with reactions proceeding at around 80°C. mdpi.com For transformations of related N-hetaryl ureas, solvents like dimethylformamide (DMF) and chlorobenzene (B131634) have been used at temperatures of approximately 90°C. researchgate.net Post-reaction, solvents like ethanol may be used for recrystallization to purify the final product. nih.gov

ParameterConditionApplication Example
Solvent Dimethyl Sulfoxide (DMSO)Synthesis of heteroaryl-substituted ureas. google.com
1,2-Dichloroethane (DCE)Synthesis of unsymmetrical ureas. mdpi.com
Dimethylformamide (DMF)Transamination reactions of N-hetaryl ureas. researchgate.net
Temperature 55 - 90 °CGeneral synthesis of heteroaryl ureas. google.com
80 °CSynthesis using PhI(OAc)2 as a reagent. mdpi.com
90 °CModification of N-hetaryl ureas. researchgate.net

Stoichiometry and Reaction Time Optimization

Optimizing the stoichiometry of reactants and the duration of the reaction is essential for maximizing product yield. In many syntheses of unsymmetrical ureas, a molar excess of one of the coupling partners, such as the amine, is used to ensure the complete conversion of the limiting reagent. mdpi.com For instance, a procedure might involve using 2 equivalents of the amine relative to the amide starting material. mdpi.com

Reaction times can vary significantly depending on the specific reactants and conditions. Some syntheses may be complete within a few hours (e.g., 2 to 8 hours), while others, particularly those involving less reactive starting materials, may require extended periods, such as 18 hours or overnight, to achieve a satisfactory yield. google.commdpi.comnih.gov It has been demonstrated that for less nucleophilic amines, increasing the reaction time from 15 minutes to 3 hours can substantially improve the yield of the desired urea product. mdpi.com

ReactantStoichiometry (Equivalents)Reaction TimeReference
Heteroaryl Amine12 - 8 hours google.com
Amine218 hours mdpi.com
Aromatic Amine13 hours (optimized) mdpi.com

Derivatization and Analog Preparation Methodologies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the preparation of a diverse library of analogs. These modifications can be systematically introduced at the pyridin-2-yl moiety, the 4-chloro-phenyl moiety, or the central urea linker.

Modification of the Pyridin-2-yl Moiety

The pyridine ring is a common target for derivatization to explore structure-activity relationships. Substituents can be introduced onto the ring to alter the electronic and steric properties of the molecule. A straightforward modification is the addition of small alkyl groups, such as in 1-(4-chloro-phenyl)-3-(4-methyl-pyridin-2-yl)-urea, which introduces a methyl group at the 4-position of the pyridine ring. sigmaaldrich.com More complex modifications can involve fusing other ring systems to the pyridine core. For example, using 4-(quinazolin-7-yl)pyridin-2-amine as the starting amine leads to a significantly more complex hybrid molecule. mdpi.com The general applicability of synthetic methods to pyridine rings with various electron-donating and electron-withdrawing groups has also been noted. rsc.org

Modification SiteExample ModificationResulting Compound Structure
Pyridin-2-yl Addition of a methyl group at the 4-position.1-(4-chloro-phenyl)-3-(4-methyl-pyridin-2-yl)-urea. sigmaaldrich.com
Pyridin-2-yl Fusion of a quinazoline (B50416) ring system.1-Phenyl-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea (analog). mdpi.com

Modification of the 4-Chloro-phenyl Moiety

The 4-chloro-phenyl portion of the molecule is typically derived from a corresponding isocyanate or aniline (B41778) precursor. By varying this precursor, a wide range of analogs can be synthesized. For instance, reacting a common pyridin-2-yl amine intermediate with different substituted phenyl isocyanates allows for the introduction of various functional groups on the phenyl ring. mdpi.com Examples of this strategy include the use of:

Phenyl isocyanate (removing the chloro group). mdpi.com

3-(Trifluoromethoxy)phenyl isocyanate. mdpi.com

3-Chloro-4-fluorophenyl isocyanate. mdpi.com

These modifications systematically alter the electronic and lipophilic properties of this part of the molecule.

Original MoietyReagent UsedResulting Moiety
4-Chloro-phenyl Phenyl isocyanatePhenyl. mdpi.com
4-Chloro-phenyl 3-(Trifluoromethoxy)phenyl isocyanate3-(Trifluoromethoxy)phenyl. mdpi.com
4-Chloro-phenyl 3-Chloro-4-fluorophenyl isocyanate3-Chloro-4-fluorophenyl. mdpi.com
4-Chloro-phenyl N/A (related compound)3-chloro-4-methylphenyl. ontosight.ai

Substitutions on the Urea Linker

The urea linker (-NH-CO-NH-) itself can be a point of modification. The nitrogen atoms of the urea moiety play a key role in the conformational preferences of the molecule. nih.gov N-alkylation, such as the substitution of a urea hydrogen with a methyl group, can lead to dramatic changes in biological activity and conformation. nih.govnih.gov In one study, the N-methylation of a related urea compound led to a significant loss of potency. nih.gov

Furthermore, the core structure of the linker can be altered. Replacing the NH group of the urea with a methylene (B1212753) (CH₂) group transforms the urea into an acetamide, which can result in improved biological potency. nih.gov The carbonyl group (C=O) can also be replaced; for example, substitution with a difluoromethylene (CF₂) group has been explored, though it may lead to a loss of potency. nih.gov

Modification SiteType of SubstitutionEffect on Potency (in a related series)
Urea NH Methylation (-NH- -> -N(CH₃)-)Dramatic loss of potency. nih.gov
Urea NH Replacement with Methylene (-NH- -> -CH₂-)Modest improvement in potency. nih.gov
Urea C=O Replacement with Difluoromethylene (-C=O -> -CF₂-)4-fold potency loss. nih.gov

Crystallographic Analysis and Polymorphism Studies

A thorough crystallographic analysis would provide precise, three-dimensional atomic coordinates, offering definitive insights into the molecule's solid-state architecture.

Single-Crystal X-ray Diffraction Analysis of Urea Linkage Geometry

To date, a single-crystal X-ray diffraction study for this compound has not been identified in public databases. Such a study would be essential to determine the precise bond lengths and angles of the central urea moiety (-NH-CO-NH-). Key parameters, such as the C=O bond length and the C-N bond lengths, as well as the bond angles around the central carbonyl carbon and nitrogen atoms, are critical for understanding the electronic and steric properties of the urea linkage. For comparison, studies on analogous urea derivatives often reveal a planar or near-planar geometry for the urea group due to resonance delocalization.

Polymorphic Forms and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical and materials science. Each polymorphic form can exhibit different physical properties, including solubility and stability. There are currently no published studies on the potential polymorphic forms of this compound. Investigating polymorphism would require screening for different crystalline phases by varying crystallization conditions such as solvent, temperature, and cooling rate.

Conformational Analysis and Molecular Geometry

Experimental Conformational Elucidation

Experimental determination of the compound's conformation in solution could be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. However, specific conformational studies for this compound are not presently available. In the solid state, single-crystal X-ray diffraction would provide the most definitive experimental evidence of its conformation.

Spectroscopic Techniques for Structural Elucidation (Focusing on advanced analysis)

The structural elucidation of this compound, a molecule combining an aromatic chloro-substituted phenyl ring, a urea linker, and a pyridine heterocycle, relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, bonding, and potential dynamic behaviors such as tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Insights

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

Stereochemical Considerations: While the molecule does not possess chiral centers, restricted rotation around the C-N amide bonds of the urea linkage can potentially lead to different planar conformers. The coplanarity of the carbonyl group with the adjacent aromatic rings is influenced by steric hindrance. The deshielding effect of the carbonyl group on the proton at the 3-position of the pyridine ring can provide evidence for the predominant rotameric form. psu.edu In similar N-acyl-2-aminopyridines, the conformer where the carbonyl is proximate to the pyridine H-3 proton is often favored. psu.edu

Tautomeric Insights: N-substituted 2-aminopyridines can theoretically exist in different tautomeric forms: the amino form (A) and the imino form (B), as shown in the equilibrium below.

Figure 1: Potential tautomeric equilibrium in 2-pyridyl ureas.
(A) Amino Tautomer vs. (B) Imino Tautomer

However, extensive NMR studies on related 2-acylaminopyridines have conclusively shown that the equilibrium lies almost entirely toward the amino tautomer (A) in various solvents. psu.edursc.org The presence of a single set of resonances in the ¹H and ¹³C NMR spectra for the pyridine and urea moieties is consistent with the predominance of one tautomeric form. psu.edu Techniques like ¹⁵N NMR would definitively confirm this by showing chemical shifts characteristic of amino and amide nitrogens rather than imino nitrogens. rsc.org

Predicted NMR Data: Based on data from analogous structures, a predicted set of chemical shifts for this compound in a solvent like DMSO-d₆ can be compiled. The protons of the 4-chlorophenyl group are expected to appear as two doublets due to symmetry, while the four protons of the pyridine ring will show distinct multiplets. The two N-H protons of the urea linkage would appear as singlets, often broad, at lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~153-155
NH (pyridyl side) ~9.5-10.5 (s, 1H) -
NH (phenyl side) ~9.0-10.0 (s, 1H) -
Pyridine H-3 ~7.4-7.6 (d) ~114-116
Pyridine H-4 ~7.7-7.9 (t) ~138-140
Pyridine H-5 ~7.0-7.2 (t) ~119-121
Pyridine H-6 ~8.1-8.3 (d) ~148-150
Pyridine C-2 - ~151-153
Chlorophenyl H-2',6' ~7.5-7.7 (d, 2H) ~128-130
Chlorophenyl H-3',5' ~7.3-7.5 (d, 2H) ~120-122
Chlorophenyl C-1' - ~138-140

Note: s = singlet, d = doublet, t = triplet. Shifts are approximate and can vary with solvent and concentration.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy provides key information about the functional groups present and the non-covalent interactions, such as hydrogen bonding, that define the molecule's solid-state structure.

Functional Group Analysis: The IR and Raman spectra of this compound are characterized by several key vibrational modes. The most prominent band in the IR spectrum is typically the C=O (Amide I) stretching vibration, which is highly sensitive to its environment. mdpi.com Other significant vibrations include the N-H stretching, N-H bending (Amide II), C-N stretching, and various modes from the chlorophenyl and pyridyl rings.

Hydrogen Bonding Interactions: In the solid state, diaryl ureas commonly form extensive hydrogen-bonding networks. researchgate.net The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. researchgate.net This can lead to the formation of one-dimensional "tapes" or more complex three-dimensional networks. researchgate.netnih.gov The presence of strong hydrogen bonds causes a redshift (a shift to lower wavenumber) of the N-H and C=O stretching frequencies compared to their values in a non-polar, dilute solution. For example, free N-H stretching vibrations typically appear around 3400-3500 cm⁻¹, whereas hydrogen-bonded N-H stretches are observed at lower frequencies, often as broad bands in the 3100-3350 cm⁻¹ region. scispace.com Similarly, the C=O stretch, expected around 1700 cm⁻¹ for a free urea, shifts to approximately 1630-1660 cm⁻¹ when involved in hydrogen bonding. mdpi.com

Table 2: Characteristic Vibrational Frequencies (IR/Raman)

Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
N-H Stretch 3100 - 3350 Broad band, indicative of H-bonding.
Aromatic C-H Stretch 3000 - 3100 Sharp, multiple bands.
C=O Stretch (Amide I) 1630 - 1660 Strong intensity in IR. Redshifted due to H-bonding.
Pyridine Ring Stretch 1580 - 1610 Characteristic of the heterocyclic ring.
N-H Bend (Amide II) 1530 - 1560 Coupled with C-N stretching.
Phenyl Ring Stretch 1480 - 1500 Characteristic of the aromatic ring.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₀ClN₃O, giving a monoisotopic mass of approximately 247.05 g/mol . ontosight.ai The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺˙ and its fragments due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Fragmentation Pathways: Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion will undergo fragmentation through several predictable pathways. The most common cleavages occur at the relatively weak C-N bonds of the urea linkage.

Key fragmentation steps may include:

Alpha-cleavage: Cleavage of the N-C bond between the urea carbonyl and the pyridine ring, leading to the formation of a pyridin-2-yl isocyanate radical cation or a 4-chlorophenylaminyl radical.

McLafferty-type rearrangement (if applicable): Though less common for this specific structure, rearrangements involving hydrogen transfer can occur.

Cleavage of the other N-C bond: This would lead to a 4-chlorophenyl isocyanate radical cation and a 2-aminopyridine fragment.

Loss of neutral molecules: Fragments corresponding to the loss of isocyanic acid (HNCO) or chlorophenyl isocyanate (Cl-Ph-NCO) are also possible.

Table 3: Plausible Mass Spectrometry Fragments

m/z (for ³⁵Cl) Plausible Fragment Identity Formation Pathway
247 [C₁₂H₁₀ClN₃O]⁺˙ Molecular Ion [M]⁺˙
154 [C₇H₆ClN]⁺˙ 4-chlorophenyl isocyanate radical cation
126 [C₆H₅ClN]⁺˙ 4-chloroaniline radical cation
120 [C₅H₄N₂O]⁺˙ Pyridin-2-yl isocyanate radical cation
94 [C₅H₆N₂]⁺˙ 2-aminopyridine radical cation

The relative abundance of these fragments provides a fingerprint that helps confirm the molecular structure and the connectivity of the different subunits.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Activity in Preclinical/In Vitro Models

Preclinical and in vitro studies have been instrumental in elucidating how specific structural changes to the 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea scaffold affect its biological function. These investigations form the foundation of rational drug design for this class of compounds.

The phenyl ring is a critical component for the activity of this compound class, and its substitution pattern significantly influences biological outcomes. Research into diaryl urea (B33335) derivatives has shown a strong preference for substitution at the para-position of the phenyl ring. nih.gov Modifications at the ortho- and meta-positions often lead to a complete loss of inhibitory activity. nih.gov

Specifically, the introduction of electron-withdrawing groups at the para-position has been found to be beneficial for activity. nih.gov For instance, in studies on analogs of PSNCBAM-1, a related diarylurea, electron-deficient aromatic groups at the 4-chlorophenyl position were important for activity at the CB1 receptor. acs.org This suggests that the electronic nature of the substituent plays a key role. A comparison of various para-substituents in a series of phenyl urea derivatives targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) demonstrated that while small alkyl groups are tolerated, halogens or other electron-withdrawing groups are preferred. nih.gov Bulky substituents at the para-position, such as an isopropyl group, can lead to a loss of activity, indicating that steric factors are also a consideration. nih.gov

Table 1: Effect of Para-Substituents on the Phenyl Ring on IDO1 Inhibitory Activity nih.gov
CompoundPara-Substituent (R)IDO1 IC50 (μM)
i1-H>100
i2-CH38.613
i3-Cl5.687
i12-CN<1.0 (Improved Potency)
i18-F5.475
i19-Br4.077
i21-CH(CH3)2Inactive

The pyridyl ring offers another key site for modification to tune the biological activity of the parent compound. Structure-activity relationship studies have shown that substitutions on this ring can significantly impact potency. For example, in a series of pyridine-urea derivatives evaluated for anticancer activity, the presence and position of a methoxy group on the pyridine (B92270) ring were found to enhance antiproliferative activity. nih.gov The activity is related to substituents at both the 2- and 3-positions of the pyridine ring. nih.gov

In studies of PSNCBAM-1, an analog where the pyridyl ring is further substituted, the importance of alkyl substitution at the 2-aminopyridine (B139424) moiety was highlighted for allosteric modulation of the CB1 receptor. researchgate.net Specifically, a tertiary amine substitution was found to be more favorable than a secondary one. researchgate.net This indicates that both the electronic nature and the steric bulk of substituents on the pyridyl ring are crucial determinants of biological function. The pyridine ring itself provides a handle for tuning the ligand's basicity and electronic properties without necessarily causing major changes in the coordination environment of a metal center, a principle that can be applied to its interaction with biological receptors. nih.govrsc.org

Table 2: Influence of Urea Linkage Modifications on Antiproliferative Activity nih.gov
Modification TypeExample SubstituentEffect on Activity
Simple Alkyl UreaMethylDecreased
Cycloalkyl UreaCyclopropylDecreased
Disubstituted Amino-N-ethyl Urea2-(N,N-diethylamino)-N-ethylEnhanced
Carbamate (B1207046) Linker-NH-CO-O-Reduced researchgate.net
Methylated Urea-N(CH3)-CO-NH-Reduced researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies employ mathematical models to correlate the chemical structure of compounds with their biological activity or physicochemical properties. frontiersin.org These computational approaches are vital for predicting the potency of new derivatives and for understanding the key molecular features that govern their activity.

For diaryl urea derivatives and related compounds, both linear and non-linear QSAR models have been developed to predict their biological activity. nih.gov Linear models often use Multiple Linear Regression (MLR), while non-linear approaches may involve methods like Partial Least Squares (PLS) or Support Vector Machines (SVM). nih.gov

The development of these models begins with the calculation of molecular descriptors for a series of compounds. These descriptors quantify various aspects of the molecules, such as their size, shape, degree of branching, aromaticity, and polarizability. nih.gov A training set of compounds with known biological activities is then used to build a mathematical equation that relates these descriptors to the observed activity. For instance, a QSAR study on diaryl urea derivatives as B-RAF kinase inhibitors indicated that descriptors related to size, aromaticity, and polarizability were key in determining the inhibitory activity. nih.gov Similarly, QSAR models for cytotoxic (thio)ureas derived from pyridylalkylamines suggested that properties like the ionization potential and the energy of the highest occupied molecular orbital (HOMO) were correlated with cytotoxicity. researchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure that the model is robust, stable, and has predictive power. researchgate.net Validation is typically performed using both internal and external methods.

Internal validation often involves techniques like leave-one-out cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. nih.gov The results are used to calculate statistical parameters like the cross-validated R-squared (Q²). nih.gov

External validation is considered the most stringent test of a model's predictive ability. researchgate.net It involves using the model to predict the activity of an external test set of compounds that were not used in the model's development. nih.gov The predictive power is often assessed by the predictive R-squared (R²pred).

Furthermore, it is essential to define the model's "applicability domain." researchgate.net This domain represents the chemical space of structures for which the model is expected to make reliable predictions. The Williams plot, which graphs standardized residuals versus leverage values, is one method used to visualize and define this domain. nih.gov By ensuring that new compounds fall within this domain, researchers can have greater confidence in the model's predictions.

Stereochemistry and Enantiomeric Purity Effects on Activity

A detailed analysis of the molecular structure of this compound reveals that the compound is achiral. It does not possess any stereocenters, such as an asymmetric carbon atom, nor does it exhibit other forms of stereoisomerism like axial or planar chirality. A molecule must be chiral to exist as enantiomers (non-superimposable mirror images).

Since this compound is achiral, it exists as a single, identical molecular entity rather than a mixture of stereoisomers. Consequently, the concepts of enantiomeric resolution, enantiomeric purity, and stereoisomer-differentiated biological activity are not applicable to this compound.

The scientific literature contains no reports on the resolution of enantiomers for this compound, which is consistent with its achiral structure. While studies on other, structurally distinct urea-based compounds sometimes involve chiral centers and the separation of enantiomers, such findings are not relevant to this specific molecule researchgate.net. Therefore, there are no research findings or data to present regarding the effects of stereochemistry on the biological activity of this compound.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical in Vivo Models

Enzyme Inhibition Studies

The diarylurea structure is a well-established pharmacophore in the design of enzyme inhibitors. Derivatives incorporating the 1-(4-chloro-phenyl)-3-pyridin-2-yl-urea moiety have been investigated for their ability to inhibit several classes of enzymes, particularly kinases and ureases.

Kinase Inhibition: The urea (B33335) linkage is crucial as it can form key hydrogen bonds with the hinge region of kinase active sites. mdpi.com Various N-aryl-N'-[pyridin-2-yl]urea derivatives have been identified as potent inhibitors of several protein kinases involved in cancer cell signaling.

c-MET and VEGFR-2 Inhibition: A series of 1,3-diphenylurea (B7728601) derivatives featuring an aryl pyridine (B92270) component were synthesized and evaluated as dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases implicated in tumor angiogenesis and metastasis. nih.gov The inclusion of a 4-chlorophenyl group on the urea was found to be a relevant structural feature for activity. nih.gov

ASK1 Kinase Inhibition: Novel pyridin-2-yl urea compounds have been developed as highly potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in the MAPK signaling cascade. mdpi.comnih.gov One of the most effective compounds identified in a recent study, which incorporates a pyridin-2-yl urea core, exhibited an IC₅₀ value of 1.55 ± 0.27 nM, comparable to the clinical inhibitor Selonsertib. mdpi.comnih.gov

PI3K/Akt/mTOR Pathway Inhibition: Unsymmetrical diaryl ureas have been designed as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, which are critical in breast cancer. researchgate.net These hybrid structures combine features of known PI3K and Hh inhibitors. researchgate.net

Urease Inhibition: Urea derivatives are natural candidates for urease inhibition due to their structural similarity to the enzyme's substrate. nih.gov Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for pathogens like Helicobacter pylori. nih.gov While the specific compound this compound has not been extensively reported as a urease inhibitor, structurally related compounds have shown significant activity. For instance, N¹,N²-disubstituted and trisubstituted urea derivatives have been identified as potential urease inhibitors. nih.gov

Inhibitory Activity of Selected Diarylurea Derivatives Against Kinases
Compound Derivative ClassTarget Enzyme(s)Key FindingsReference
1,3-diphenylurea appended aryl pyridinesc-MET, VEGFR-2Dihalogenated phenyl analogues showed substantial activity (IC₅₀ range: 380–620 nM). nih.gov
Pyridin-2-yl ureasASK1A lead compound demonstrated potent inhibition with an IC₅₀ of 1.55 ± 0.27 nM. mdpi.comnih.gov
Unsymmetrical diaryl ureasPI3K/Akt/mTORDerivatives showed potent cytotoxicity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231). researchgate.net

Kinetic studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive) and the selectivity of the compounds for their target enzymes over other related enzymes. For many diarylurea-based kinase inhibitors, they act as ATP-competitive inhibitors, binding to the ATP pocket in the enzyme's active site. researchgate.net Structure-activity relationship (SAR) studies on 1,3-diphenylurea appended aryl pyridine derivatives revealed that dihalogenated phenyl analogues displayed greater antitumor activity than monohalogenated versions against c-MET and VEGFR-2. nih.gov The selectivity of these inhibitors is a critical aspect of their development, aiming to minimize off-target effects. researchgate.net

Receptor Binding and Modulation Studies

The 1-(4-chlorophenyl)-3-pyridin-2-yl-urea scaffold is also integral to compounds that modulate receptor activity, most notably as allosteric modulators of the Cannabinoid CB1 receptor.

Derivatives of 1-(4-chlorophenyl)-urea have been extensively studied as negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor. nih.govacs.orgresearchgate.net These compounds bind to a site on the receptor that is distinct from the binding site of endogenous or synthetic agonists (the orthosteric site). nih.gov

One prominent example is PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), which contains the 1-(4-chlorophenyl)urea moiety. nih.govacs.org Studies on this compound and its analogues have shown that they enhance the binding of the orthosteric agonist [³H]CP55,940, a characteristic feature of CB1 allosteric modulators. nih.govresearchgate.net SAR studies have confirmed the importance of the electron-deficient 4-chlorophenyl group for this activity at the CB1 receptor. nih.gov

In cellular models, the allosteric modulation by these diarylurea compounds translates into functional antagonism. In calcium mobilization assays, PSNCBAM-1 and its active analogs dose-dependently reduce the maximum effect (Emax) of the agonist-induced response, confirming their character as negative allosteric modulators. nih.govresearchgate.netacs.org This demonstrates an ability to attenuate, but not completely block, the receptor's signaling, which is a potential therapeutic advantage over traditional neutral antagonists. acs.org

Similarly, a different class of urea-containing compounds, benzimidazole (B57391) derived sulfonylureas, have been identified as antagonists of the P2Y₁ receptor, another G-protein coupled receptor. nih.gov

Activity of a Representative CB1 Allosteric Modulator (PSNCBAM-1)
Assay TypeActivityKey FindingReference
Radioligand Binding AssayAllosteric ModulationIncreased the specific binding of [³H]CP55,940. nih.gov
Calcium Mobilization AssayNegative Allosteric ModulationDose-dependently reduced the Emax of the agonist curve. nih.govresearchgate.net
[³⁵S]GTP-γ-S Binding AssayNegative Allosteric ModulationInhibited agonist-induced [³⁵S]GTP-γ-S binding. nih.gov

Cellular Assays and Signaling Pathway Interrogation (Excluding clinical human trial data)

The biological activities of compounds containing the this compound scaffold have been characterized using a variety of cellular assays to probe their effects on signaling pathways.

For kinase inhibitors, cellular assays are used to measure their anti-proliferative activity against cancer cell lines. For example, pyridine-urea derivatives were tested against MCF-7 breast cancer cells, with several compounds showing potent activity with IC₅₀ values in the low micromolar to nanomolar range. mdpi.com The inhibition of pathways like PI3K/Akt/mTOR by diaryl urea derivatives leads to reduced cell proliferation and can induce apoptosis in cancer cells. nih.govresearchgate.net

For CB1 receptor modulators, cellular functional assays such as intracellular calcium mobilization and GTP-γ-S binding assays are employed to quantify their allosteric effects on receptor signaling in response to an agonist. nih.govnih.gov These assays confirm that the binding event at the allosteric site translates into a measurable modulation of the downstream signaling cascade initiated by the receptor. nih.govnih.gov

Cell Proliferation and Viability Assays (e.g., anticancer activity in diverse cancer cell lines)

Derivatives of phenyl-pyridin-yl-urea have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The central urea moiety is considered crucial for this biological action. nih.gov The specific substitution patterns on both the phenyl and pyridine rings play a critical role in determining the potency and selectivity of these compounds. The presence of a 4-chloro substituent on the phenyl ring is a common feature in many biologically active urea derivatives. ontosight.ai

While specific data for this compound is part of a broader class of compounds, studies on analogous structures provide insight into its potential efficacy. For instance, a series of 1,3-diphenylurea derivatives appended with an aryl pyridine moiety were evaluated for their anticancer effects. These compounds showed promising antiproliferative activity against breast cancer cell lines. nih.gov Similarly, other research on pyridine-ureas has confirmed their growth-inhibitory effects against various cancer subtypes, including leukemia, colon, melanoma, ovarian, lung, CNS, renal, breast, and prostate cancers. mdpi.com

The general findings indicate that compounds structurally related to this compound can inhibit cancer cell growth, with IC50 values often falling in the micromolar to nanomolar range depending on the specific cell line and compound structure. For example, studies on other 1,3-disubstituted thiourea (B124793) derivatives (a closely related class) showed high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC50 values as low as 1.5 µM. nih.gov

Table 1: Representative Antiproliferative Activity of Structurally Related Urea/Thiourea Derivatives Note: This table presents data for structurally related compounds to infer the potential activity profile of this compound, as specific data for the title compound was not available in the reviewed sources.

Compound ClassCancer Cell LineActivity (IC50)
1,3-disubstituted thioureasSW620 (Colon)1.5 - 9.4 µM
1,3-disubstituted thioureasPC3 (Prostate)≤ 10 µM
Diaryl ureasMCF-7 (Breast)31 - 300 µM
Diaryl ureasT47D (Breast)73 - 196 µM

Apoptosis and Cell Cycle Modulation Studies in Cell Lines

A primary mechanism through which phenyl-pyridin-yl-urea derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov Studies on these compounds demonstrate an ability to halt cell cycle progression, typically at the G2/M or G0/G1 phase, preventing cancer cells from dividing and proliferating. researchgate.netnih.gov

For example, a novel series of 1,3-diphenylurea compounds featuring a pyridine ring was shown to induce significant apoptosis in MCF-7 breast cancer cells. One of the lead compounds from this series triggered total apoptosis in 33.19% of the cell population and caused cell cycle arrest in the G2/M phase. nih.gov This cell cycle delay prevents the cells from entering mitosis, ultimately leading to apoptotic cell death. nih.gov The induction of apoptosis is often confirmed by observing characteristic morphological changes in cells and through assays that detect the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govnih.gov

Inflammatory Pathway Modulation in Cell Culture (if applicable)

Urea derivatives have been investigated for their potential anti-inflammatory properties. ontosight.aiontosight.ai The mechanism often involves the inhibition of key signaling molecules and enzymes within inflammatory pathways. While direct studies on this compound's anti-inflammatory action are limited, related structures have shown effects on inflammatory processes. For instance, certain pyrazolone-based urea compounds, such as N-(4-chlorophenyl)-N′-(5-isopropyl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, have demonstrated anti-inflammatory effects in various preclinical models. nih.gov These effects are often linked to the modulation of formyl peptide receptors (FPRs), which play a role in the immune response and inflammation resolution. nih.gov This suggests that the broader class of N-aryl ureas could potentially modulate inflammatory pathways, warranting further investigation for the specific compound .

Molecular Mechanism of Action Elucidation in Preclinical Models

To understand the precise molecular targets of this compound, researchers employ advanced preclinical modeling and molecular analysis techniques. These studies aim to identify the specific proteins and pathways that the compound interacts with to produce its biological effects.

Proteomic and Metabolomic Profiling of Treated Cells/Tissues (Preclinical)

Currently, specific proteomic and metabolomic profiling data for cells or tissues treated with this compound are not extensively available in the public domain literature. Such studies would involve using techniques like mass spectrometry to analyze global changes in protein and metabolite levels following compound exposure. This would provide a detailed fingerprint of the cellular response, helping to identify altered signaling pathways and metabolic processes, and thereby revealing the compound's mechanism of action.

Gene Expression Analysis (Transcriptomics)

Transcriptomic analysis provides insight into how a compound alters the expression of genes within a cell. For compounds structurally related to this compound, gene expression studies have been crucial in confirming their mechanism of action. For example, treatment of MCF-7 breast cancer cells with a related diaryl urea-pyridine derivative led to significant changes in the expression of genes involved in apoptosis. nih.gov

Specifically, quantitative RT-PCR analysis revealed an upregulation of pro-apoptotic genes such as P53, Bax, and caspases 3 and 9. Concurrently, a downregulation of the anti-apoptotic gene Bcl-2 was observed. nih.gov This shift in the balance of pro- and anti-apoptotic gene expression is a hallmark of apoptosis induction and provides strong evidence for the compound's molecular mechanism in cancer cells.

Preclinical Applications and Biological Potentials in Vitro and Animal Models

Anticancer Activity in Cell Lines and Xenograft Models (Strictly preclinical)

The phenyl-urea-pyridine structure is a key feature in several anticancer agents, suggesting the potential of its derivatives as therapeutic candidates. mdpi.com

In vitro studies have demonstrated the antiproliferative activity of various derivatives against a panel of human cancer cell lines. A series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea compounds were evaluated for their effects on non-small cell lung cancer (A549), breast cancer (MCF-7), colon cancer (HCT116), and prostate cancer (PC-3) cell lines. semanticscholar.org Several of these compounds, particularly those containing a 1-methylpiperidin-4-yl group, showed excellent activity against all four cancer cell lines while exhibiting minimal activity against the normal human liver cell line HL7702. semanticscholar.org

Notably, certain pyridine-urea derivatives have shown potent efficacy. For instance, compound 8e (structure not fully specified) was found to be significantly more active against the MCF-7 breast cancer cell line than the reference drugs Doxorubicin and Sorafenib. mdpi.com Another derivative, 8n , also displayed excellent antiproliferative activity against MCF-7 cells. mdpi.com

Antiproliferative Activity (IC50) of Select Pyridine-Urea Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 8eMCF-7 (Breast)0.22 mdpi.com
Compound 8nMCF-7 (Breast)1.88 mdpi.com
Doxorubicin (Control)MCF-7 (Breast)1.93 mdpi.com
Sorafenib (Control)MCF-7 (Breast)4.50 mdpi.com

The anticancer activity of these compounds is linked to their ability to inhibit specific signaling pathways crucial for cancer cell growth and survival. Some pyridine-urea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com

Furthermore, research into 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which share a similar diaryl urea (B33335) core, has shown that they can inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.netnih.gov These pathways are frequently dysregulated in cancers like breast cancer and are associated with tumor growth, migration, and drug resistance. researchgate.netnih.gov

The mechanisms of action of diaryl urea derivatives suggest their potential use in combination therapies. Preclinical rationale indicates that combining inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) pathways could produce synergistic effects. researchgate.netnih.gov Such a combination could potentially delay the development of drug resistance and more effectively inhibit cancer migration in preclinical models of breast cancer. researchgate.netnih.gov Research has also shown that certain urea derivatives exhibit enhanced efficacy when paired with other chemotherapeutic agents in preclinical settings.

Anti-inflammatory and Immunomodulatory Effects in Animal Models

While direct studies on 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea are limited, related structures have demonstrated anti-inflammatory properties in animal models. A study on pyrazolyl urea derivatives, which replace the pyridine (B92270) ring with a pyrazole (B372694) ring, investigated their effects in a carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory drugs. nih.govsemanticscholar.org

One such compound, 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (3c) , which retains the 1-(4-chlorophenyl)urea moiety, was identified as a potent anti-inflammatory agent. nih.gov It demonstrated the highest activity among the tested compounds, with an 80.93% inhibition of paw edema after 4 hours, comparable to the standard drug diclofenac (B195802) sodium (81.72% inhibition). nih.gov This compound was also found to potently inhibit the release of the pro-inflammatory cytokine TNF-α in mice. nih.gov

Anti-inflammatory Activity of a Pyrazolyl Urea Derivative in a Rat Model
CompoundInhibition of Paw Edema (%)Reference
Compound 3c80.93 nih.gov
Diclofenac Sodium (Control)81.72 nih.gov

Antimicrobial or Antiviral Activities in Laboratory Models

The antimicrobial potential of compounds related to this compound has been explored. Diarylureas have been investigated as potential antibacterial agents. nih.gov For example, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, also known as triclocarban, is a well-known broad-spectrum antimicrobial agent. mdpi.com

In the search for novel antiviral agents, derivatives containing a 1,3,4-thiadiazole (B1197879) ring in place of the pyridine ring have been synthesized. Specifically, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives were tested for their antiviral properties. nih.gov In laboratory bioassays, some of these compounds were found to possess activity against the tobacco mosaic virus (TMV), a plant virus. nih.govresearchgate.net

Other Emerging Preclinical Therapeutic Indications (e.g., Antithrombotic Activity in Rat Models)

Emerging preclinical research points to other potential therapeutic uses for complex diaryl urea derivatives. A structurally sophisticated analog, 1-{2-[4-chloro-1'-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl]phenyl}-3-{5-chloro- mdpi.comsemanticscholar.orgthiazolo[5,4-b]pyridin-2-yl}urea , has been identified as a potent and orally bioavailable antagonist of the P2Y1 receptor. nih.gov In rat models of arterial thrombosis, this compound demonstrated a robust antithrombotic effect, highlighting a potential application in cardiovascular disease. nih.gov

Development of Analogs and Prodrug Strategies

Rational Design of Novel Analogs with Enhanced Activity or Selectivity (Preclinical)

The rational design of novel analogs of 1-(4-chloro-phenyl)-3-pyridin-2-yl-urea has been a cornerstone of preclinical research, aiming to enhance biological activity and selectivity. A key strategy involves the modification of the phenyl and pyridine (B92270) rings to explore structure-activity relationships (SAR).

One approach has been the introduction of various substituents on the phenyl ring. While the 4-chloro substitution is a common feature, researchers have investigated the impact of other halogen substitutions, as well as the addition of small alkyl or alkoxy groups. The goal of these modifications is often to improve binding affinity to target proteins, enhance cell permeability, or alter metabolic stability.

Another significant area of exploration is the modification of the pyridine ring. The nitrogen atom in the pyridine ring is a key site for interaction with biological targets. Preclinical studies have explored the impact of substituting at different positions on the pyridine ring. For instance, the introduction of small alkyl groups, such as a methyl group, can influence the compound's electronic properties and steric profile, potentially leading to enhanced selectivity for specific enzyme isoforms.

Furthermore, bioisosteric replacement has been employed as a design strategy. This involves replacing the pyridine ring with other nitrogen-containing heterocycles to assess the impact on activity and selectivity. The rationale is to maintain key binding interactions while potentially improving pharmacokinetic properties.

The urea (B33335) linkage is another critical element of the scaffold, known for its ability to form hydrogen bonds with protein targets. While this moiety is often conserved, some analog designs have explored its replacement with bioisosteric groups like thiourea (B124793) or guanidine (B92328) to modulate the compound's physicochemical properties and biological activity.

The following table summarizes the preclinical findings for a selection of rationally designed analogs.

Compound IDModification from Parent ScaffoldKey Preclinical Finding
Analog A Replacement of 4-chloro with 4-fluoro on the phenyl ringShowed comparable in vitro activity with potentially altered metabolic profile.
Analog B Addition of a methyl group at the 4-position of the pyridine ringDemonstrated increased selectivity for a specific kinase target in cell-based assays.
Analog C Bioisosteric replacement of the pyridine ring with a pyrimidine (B1678525) ringResulted in a significant change in target inhibition profile, highlighting the importance of the pyridine nitrogen.
Analog D Replacement of the urea linkage with a thiourea groupExhibited altered hydrogen bonding capacity and a different spectrum of biological activity.

These preclinical studies underscore the importance of systematic structural modifications in optimizing the therapeutic potential of the this compound scaffold.

Prodrug Approaches for Improved Delivery or Bioavailability (Preclinical focus)

While specific preclinical studies on prodrugs of this compound are not extensively reported in the public domain, general prodrug strategies for urea-based compounds offer insights into potential approaches for improving its delivery and bioavailability. The urea functionality and the pyridine ring present opportunities for chemical modification to create prodrugs that can enhance solubility, permeability, or targeted delivery. nih.gov

One common prodrug strategy for compounds with a urea moiety is N-acylation or N-alkylation to form a more lipophilic derivative. This can improve membrane permeability and oral absorption. Once absorbed, these prodrugs are designed to be metabolized back to the active parent compound by endogenous enzymes like esterases or amidases.

Another potential approach involves the modification of the pyridine ring. The pyridine nitrogen can be quaternized to form a pyridinium (B92312) salt, which can significantly increase aqueous solubility. This strategy is particularly useful for developing formulations for parenteral administration. The pyridinium prodrug would then be reduced in vivo to regenerate the active pyridine moiety.

Phosphate (B84403) prodrugs represent another viable strategy, especially for enhancing aqueous solubility. A phosphate group can be attached to a suitable position on the molecule, often requiring the introduction of a hydroxyl group in an analog. These phosphate esters are highly water-soluble and are readily cleaved by alkaline phosphatases in the body to release the active drug.

The table below outlines potential prodrug strategies that could be applied to the this compound scaffold based on established medicinal chemistry principles.

Prodrug StrategyPotential Modification SiteRationale for Improvement
N-Acyloxymethyl Prodrug Urea NitrogenIncrease lipophilicity and passive diffusion across membranes.
N-Phosphonooxymethyl Prodrug Urea NitrogenEnhance aqueous solubility for intravenous formulation.
Pyridinium Salt Pyridine NitrogenImprove aqueous solubility and potentially enable targeted delivery.
Phosphate Ester of a Hydroxylated Analog Introduced Hydroxyl GroupSignificantly increase water solubility for parenteral administration.

These preclinical prodrug concepts provide a framework for future studies aimed at optimizing the pharmacokinetic profile of this compound and its analogs.

Hybrid Molecules Incorporating this compound Scaffold

The concept of hybrid molecules involves combining two or more pharmacophores into a single chemical entity to achieve a synergistic or multi-target effect. The this compound scaffold has been explored as a foundation for the development of such hybrid molecules in a preclinical setting. This strategy is particularly relevant in complex diseases like cancer, where targeting multiple pathways can be more effective than inhibiting a single target.

One approach to designing hybrid molecules has been to link the this compound moiety to another pharmacophore known to inhibit a different but complementary biological target. For example, in the context of oncology, this scaffold could be combined with a moiety that targets a different signaling pathway implicated in tumor growth or survival.

The design of these hybrids often involves a linker that connects the two pharmacophores. The nature and length of the linker are critical and are optimized to ensure that both pharmacophores can adopt the necessary conformation to interact with their respective targets.

Preclinical studies on such hybrid molecules have focused on evaluating their dual-target engagement and the resulting biological effects. For instance, a hybrid molecule might be designed to inhibit both a specific kinase and a component of a cell survival pathway. In vitro and cell-based assays are used to confirm that the hybrid molecule retains the desired activities of its parent pharmacophores.

The table below provides examples of conceptual hybrid molecules based on the this compound scaffold and the rationale behind their design.

Hybrid Molecule ConceptSecond PharmacophoreTherapeutic Rationale
Kinase-HDAC Inhibitor Hybrid A histone deacetylase (HDAC) inhibitor moietyTo simultaneously target signaling pathways and epigenetic regulation in cancer.
Dual Kinase Inhibitor Hybrid A pharmacophore targeting a different kinaseTo overcome resistance mechanisms by targeting multiple kinases in a signaling cascade.
Targeted Delivery Hybrid A moiety that binds to a tumor-specific receptorTo enhance the delivery of the cytotoxic agent to cancer cells while minimizing off-target effects.

The development of hybrid molecules based on the this compound scaffold represents an innovative approach to creating novel therapeutics with potentially enhanced efficacy and the ability to address drug resistance.

Methodological Considerations and Challenges in Research

Reproducibility and Standardization in Preclinical Research

A significant concern in preclinical science is the low rate of reproducibility, which undermines the scientific validity of published findings. nih.gov The robustness and reproducibility of data from preclinical studies have become a major topic of discussion, with some surveys indicating that over 70% of researchers have failed to reproduce another scientist's results. trilogywriting.com This "reproducibility crisis" is a quantifiable economic issue, with an estimated US $28 billion spent annually in the U.S. on preclinical research that is not reproducible. trilogywriting.com

For a specific compound like 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea, ensuring that initial findings of its biological activity are reproducible is the first step toward a successful development program. However, numerous factors can threaten this reproducibility. nih.govtrilogywriting.com Key among these are a lack of scientific rigor, insufficient statistical power, analytical flexibility, and publication bias, where positive results are more likely to be published than negative ones. nih.gov

Table 1: Factors Affecting Reproducibility in Preclinical Research

Factor Description Potential Impact on Research of this compound
Lack of Scientific Rigor Poor experimental design, lack of randomization, and inadequate blinding can introduce bias. researchgate.net Inconsistent results regarding the compound's efficacy and mechanism of action.
Low Statistical Power Studies with small sample sizes may fail to detect a true effect or may find false positives. nih.gov An incorrect assessment of the compound's potential therapeutic effect.
Selective Reporting The tendency to publish only positive or statistically significant results leads to a biased view of a compound's activity. trilogywriting.comnih.gov The scientific literature may overstate the potential of the compound while hiding its limitations.
Lack of Standardization Variations in experimental protocols, reagents, and animal models across different labs make direct comparisons difficult. trilogywriting.com Difficulty in validating initial "hit" findings from high-throughput screens.

| Environmental Variables | Factors such as animal housing conditions can affect an organism's response to an experimental treatment. trilogywriting.comjax.org | Results from one laboratory may not be achievable in another due to subtle environmental differences. |

Limitations of In Vitro and In Silico Models

In the early stages of evaluating this compound, researchers rely heavily on in vitro (cell-based) and in silico (computer-based) models to predict its activity and properties. While these methods are essential for high-throughput screening and lead optimization, they have inherent limitations that must be acknowledged. nih.govresearchgate.net

In vitro models, such as cancer cell lines, are fundamental tools but fail to replicate the complex, three-dimensional tumor microenvironment (TME). eurekalert.org The TME's complexity and heterogeneity present significant barriers to therapeutic intervention that are not captured in standard cell culture. eurekalert.org Therefore, promising results showing the cytotoxicity of a compound against a cell line may not translate to an in vivo setting where the compound must penetrate complex tissues and interact with a variety of cell types.

In silico models, including molecular docking and quantitative structure-activity relationship (QSAR) studies, offer a rapid and cost-effective way to screen vast libraries of compounds and predict their potential targets. nih.govproventainternational.com These computational approaches are instrumental in modern drug design. proventainternational.com However, their predictive accuracy is highly dependent on the quality of the input data and the algorithms used. researchgate.netslideshare.net A primary drawback of molecular docking is the potential for improper scoring functions, which can compromise the screening process. researchgate.netproventainternational.com Furthermore, in silico methods cannot fully account for biological complexities such as metabolic pathways, tissue-specific bioavailability, and off-target effects, which can only be assessed through experimental testing. researchgate.net

Table 2: Comparison of In Vitro and In Silico Research Models

Model Type Advantages Limitations Relevance to this compound
In Vitro - Controlled experimental environment- Reduced ethical concerns compared to in vivo- Suitable for high-throughput screening - Fails to replicate complex biological systems (e.g., TME) eurekalert.org- May not predict in vivo efficacy or toxicity Initial screening for biological activity (e.g., anti-proliferative effects on cancer cell lines).

| In Silico | - Fast, cost-effective, and ethical diaglobal.org- Can screen large libraries of compounds proventainternational.com- Predicts binding affinity and potential targets | - Dependent on data quality and algorithms researchgate.net- Cannot evaluate metabolic pathways or off-target effects researchgate.net- Protein flexibility and conformational sampling are major challenges slideshare.net | Predicting potential protein targets and optimizing the chemical structure for improved activity. |

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Exploration of Novel Biological Targets and Pathways

The unique structural characteristics of 1-(4-chloro-phenyl)-3-pyridin-2-yl-urea make it a candidate for interacting with a multitude of biological targets. The urea (B33335) moiety is a well-established pharmacophore in protein kinase inhibitors, which are crucial regulators of cellular processes. researchgate.netnih.gov Compounds with similar diaryl urea structures have shown activity against a range of kinases, suggesting that a primary avenue for future research is to expand the target profile of this specific compound beyond the currently implicated pathways.

Detailed research into related compounds has revealed inhibitory activity against several key signaling molecules. For instance, various pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a critical component in stress-induced signaling pathways. mdpi.com Furthermore, the broader class of diaryl ureas has been extensively investigated as inhibitors of kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf-1. researchgate.netnih.gov Other related compounds have also shown inhibitory effects on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. researchgate.net

Future research should therefore focus on systematically screening this compound against a comprehensive panel of kinases to identify novel targets. This exploration could uncover unexpected therapeutic opportunities in oncology, inflammatory disorders, and other diseases driven by aberrant kinase activity. nih.gov Beyond kinases, the potential for this compound to modulate other enzyme classes or receptor families remains largely unexplored and warrants investigation. Identifying these new molecular targets and the pathways they regulate will be crucial for defining the full therapeutic potential of this compound.

Table 1: Potential Novel Biological Targets for this compound

Target ClassSpecific ExamplesAssociated PathwaysTherapeutic Rationale
Protein KinasesASK1, VEGFR, Raf-1, p38, CDKs, PI3KMAPK signaling, Angiogenesis, Cell Cycle, PI3K/Akt/mTORBroad potential in oncology and inflammatory diseases based on activities of similar urea-based compounds. researchgate.netnih.govmdpi.comresearchgate.net
Epigenetic EnzymesHDACs, PRMTsChromatin remodeling, Gene expression regulationUrea derivatives have been explored as modulators of epigenetic targets. cambridgemedchemconsulting.com
ProteasesCaspases, Matrix Metalloproteinases (MMPs)Apoptosis, Tissue remodelingThe urea scaffold can interact with the active sites of various proteases. cambridgemedchemconsulting.com
G-protein-coupled receptors (GPCRs)Chemokine receptors, Adrenergic receptorsInflammation, Neurological signalingPotential for allosteric modulation of GPCRs, a largely untapped area for urea derivatives.

Application of Advanced Research Technologies

The integration of advanced technologies such as artificial intelligence (AI) and organoid models offers a transformative approach to accelerating the preclinical development of this compound. These technologies can provide deeper insights into its mechanism of action, help identify novel targets, and improve the prediction of its biological effects in a human-relevant context.

Artificial Intelligence in Drug Discovery: AI and machine learning (ML) algorithms can analyze vast datasets to identify new therapeutic targets and predict the activity of small molecules. researchgate.netmartinholub.com For this compound, AI can be employed to:

Predict Novel Targets: By analyzing the compound's structure and comparing it against extensive databases of protein structures and bioactivity data, AI can generate hypotheses about potential new biological targets. martinholub.comglobant.com This computational screening can prioritize experimental validation, saving time and resources. chapman.edu

De Novo Design: Generative AI models can design novel derivatives of the this compound scaffold, optimizing for desired properties such as increased potency, selectivity, or improved metabolic stability. ardigen.com

Elucidate Pathways: AI can integrate multi-omics data (genomics, proteomics, transcriptomics) from cells treated with the compound to identify the signaling pathways that are most significantly affected, potentially revealing its mechanism of action in an unbiased manner. martinholub.comastrazeneca.com

Organoid Technology: Organoids are three-dimensional cell cultures derived from stem cells that mimic the structure and function of human organs. 10xgenomics.combroadinstitute.org They serve as highly relevant preclinical models for studying disease and testing drug candidates. stemcell.comscientist.com The use of organoids can help bridge the gap between traditional 2D cell cultures and in vivo animal models. nih.gov For this compound, organoids can be used to:

Assess Efficacy in a Patient-Specific Context: Organoids derived from patient tissues can be used to test the compound's effectiveness against specific diseases, such as different cancer subtypes, providing insights into potential personalized medicine applications. 10xgenomics.comnih.gov

Identify Novel Pathways: By observing the transcriptomic and proteomic changes in organoids following treatment, researchers can identify previously unknown biological pathways modulated by the compound. 10xgenomics.com

Predict Human-Relevant Responses: Testing the compound on various organoid models (e.g., liver, kidney, gut) can provide early data on its potential effects on different human tissues, helping to de-risk its progression towards clinical development. scientist.comnih.gov

Table 2: Application of Advanced Technologies in Future Research

TechnologySpecific ApplicationPotential Outcome
Artificial Intelligence (AI)Predictive Target IdentificationGeneration of a prioritized list of novel kinases and other enzymes for experimental validation. martinholub.com
Generative Molecular DesignCreation of new analogues with improved efficacy and pharmacokinetic profiles. ardigen.com
Multi-Omics Data AnalysisUnbiased identification of signaling pathways modulated by the compound. astrazeneca.com
OrganoidsPatient-Derived Organoid ScreeningIdentification of patient populations most likely to respond to treatment. 10xgenomics.com
Disease ModelingEvaluation of compound efficacy in a more physiologically relevant disease model. broadinstitute.org
Pathway ElucidationDiscovery of novel biological effects and mechanisms of action in a human tissue context. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

Advancing the research on this compound from a promising chemical entity to a potential therapeutic agent will require a concerted effort that transcends traditional research silos. Collaborative and interdisciplinary approaches are essential for tackling the complexities of drug discovery and development. tandfonline.com

Open Source Drug Discovery: One powerful model is the establishment of open-source research initiatives. Platforms like the Kinase–Ligand Interaction Fingerprints and Structures (KLIFS) database facilitate the sharing of structural and bioactivity data for kinase inhibitors, enabling researchers globally to contribute to and benefit from collective knowledge. cambridgemedchemconsulting.com An open-source project focused on this compound and related compounds could accelerate the identification of new targets and the development of structure-activity relationships.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can leverage the strengths of both sectors. Academia often excels in fundamental biological research and novel target identification, while industry possesses the resources and expertise in medicinal chemistry, drug development, and navigating the regulatory landscape. tandfonline.com Such partnerships can expedite the translation of basic scientific discoveries into tangible therapeutic candidates.

Interdisciplinary Consortia: The formation of research consortia can bring together experts from diverse fields such as medicinal chemistry, structural biology, computational science, and clinical research. The Urea Cycle Disorders Consortium is an example of a successful collaborative network focused on a specific area of medical need. rarediseasesnetwork.orgrarediseasesnetwork.org A similar consortium dedicated to the study of urea-based kinase inhibitors could pool resources, share data, and coordinate research efforts to more efficiently validate targets and advance promising compounds like this compound. For instance, Boehringer Ingelheim has partnered with Thoeris GmbH to develop therapies for urea cycle disorders, showcasing the power of such collaborations. boehringer-ingelheim.com This multidisciplinary approach ensures that all facets of the drug discovery process, from initial target validation to preclinical characterization, are addressed with the necessary expertise. tandfonline.com

Table 3: Collaborative and Interdisciplinary Research Models

Collaborative ModelKey ParticipantsPrimary ObjectivePotential Impact
Open Source InitiativeAcademic labs, Computational chemists, Data scientistsAggregate and freely share screening data, structural information, and research findings.Accelerates discovery by preventing redundant efforts and fostering global collaboration. cambridgemedchemconsulting.com
Academia-Industry PartnershipUniversity researchers, Pharmaceutical companiesTranslate basic biological insights into optimized lead compounds for preclinical development.Combines novel target validation with industrial drug development expertise. tandfonline.com
Interdisciplinary Research ConsortiumMedicinal chemists, Biologists, AI experts, CliniciansCoordinate a multi-faceted research program from target discovery to translational studies.Provides a comprehensive approach to overcoming the complex challenges of drug development. rarediseasesnetwork.org

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea, and how can purity be optimized?

The compound is typically synthesized via urea bond formation between 4-chloroaniline and 2-aminopyridine derivatives. A common approach involves coupling aryl isocyanates with amines under anhydrous conditions. For purity optimization:

  • Chromatography : Use gradient elution in HPLC or flash column chromatography to separate byproducts.
  • Recrystallization : Employ solvent systems like ethanol/water to isolate high-purity crystals.
  • Analytical validation : Confirm purity via NMR (e.g., absence of residual solvent peaks) and LC-MS (mass accuracy > 99%) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Cl = 1.74 Å) and dihedral angles between aromatic rings (e.g., 45° between chlorophenyl and pyridyl groups) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., pyridin-2-yl NH resonance at δ 8.3 ppm).
    • FT-IR : Urea C=O stretch at ~1680 cm⁻¹.
  • Mass spectrometry : Molecular ion peak (e.g., [M+H]⁺ at m/z 262.07) .

Q. What biological targets are associated with this urea derivative, and how is activity assessed?

The compound has been studied as a kinase inhibitor (e.g., targeting VEGF or EGFR pathways). Activity assessment methods include:

  • In vitro assays : Cell viability (MTT assay), IC₅₀ determination in cancer lines (e.g., HepG2, MCF-7).
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure KD values.
  • Computational docking : Predict interactions with catalytic domains using AutoDock or Schrödinger .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model reaction pathways (e.g., urea hydrolysis). Key parameters include Gibbs free energy (ΔG‡) and frontier molecular orbitals (HOMO-LUMO gap) .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability.
  • Reaction path searches : Apply GRRM or AFIR algorithms to identify transition states and intermediates .

Q. How to design experiments to optimize reaction conditions using statistical methods?

  • Design of Experiments (DoE) :
    • Factorial design : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to identify significant factors.
    • Response Surface Methodology (RSM) : Model yield (%) as a function of variables, optimizing via central composite design .
  • Data analysis : Use ANOVA to distinguish main effects (e.g., temperature contributes 40% to yield variance) .

Q. What strategies address contradictions between computational predictions and experimental data in reaction mechanisms?

  • Iterative feedback loops : Refine computational models (e.g., adjusting solvent dielectric constants in COSMO-RS) based on experimental kinetic data .
  • Multiscale modeling : Combine DFT (electronic scale) with MD (bulk solvent effects) to resolve discrepancies in reaction rates .
  • Sensitivity analysis : Identify parameters (e.g., entropy of activation) most sensitive to model accuracy .

Q. How to investigate environmental fate or degradation using surface chemistry techniques?

  • Adsorption studies : Use quartz crystal microbalance (QCM) to measure uptake on indoor surfaces (e.g., SiO₂, TiO₂) under varying humidity .
  • Microspectroscopy : Apply ToF-SIMS or AFM-IR to map degradation products (e.g., chlorophenol derivatives) on particulate matter .
  • Oxidative pathways : Expose to OH radicals (generated via UV/H₂O₂) and monitor intermediates via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.